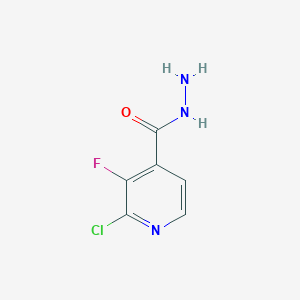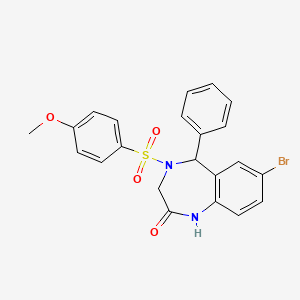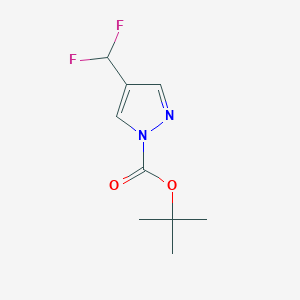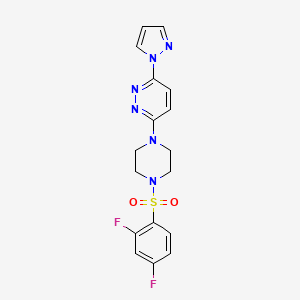![molecular formula C14H12Cl2N4O2 B2954207 N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1808671-97-7](/img/structure/B2954207.png)
N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide, commonly known as CMDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CMDO is a synthetic compound that is prepared through a specific synthesis method, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of CMDO involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. CMDO has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CMDO also inhibits the activation of Akt and ERK, which are signaling proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CMDO has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the suppression of pro-inflammatory cytokines and chemokines. CMDO has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to reduce the production of reactive oxygen species in neurons.
実験室実験の利点と制限
The advantages of using CMDO in lab experiments include its high purity, stability, and specificity. CMDO can be easily synthesized in large quantities, and its mechanism of action has been well-characterized. However, the limitations of using CMDO in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for the research on CMDO, including the development of novel CMDO derivatives with improved efficacy and reduced toxicity, the investigation of the potential use of CMDO in combination with other drugs for cancer treatment, and the exploration of the neuroprotective effects of CMDO in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of CMDO for different research applications.
合成法
The synthesis of CMDO involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with cyanomethyl butyrate. The final product obtained is CMDO, which is a white crystalline solid with a melting point of 120-122°C.
科学的研究の応用
CMDO has been extensively studied for its potential applications in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, CMDO has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, CMDO has been shown to protect neurons from oxidative stress and neuroinflammation. In anti-inflammatory therapy, CMDO has been shown to suppress the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-9-4-5-10(11(16)8-9)14-20-19-13(22-14)3-1-2-12(21)18-7-6-17/h4-5,8H,1-3,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIVJMKTXKYSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)

![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954131.png)
![1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2954133.png)
![2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2954136.png)
![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)



![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2954146.png)